molecular formula C15H19N5O2S4 B2530979 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851409-27-3

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2530979
CAS No.: 851409-27-3
M. Wt: 429.59
InChI Key: GPRJQOQOYLDMRI-UHFFFAOYSA-N
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Description

The compound 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused to a dihydrothiophene ring. Key structural attributes include:

  • Thienopyrimidinone scaffold: Substituted with a 3-ethyl and 6-methyl group at positions 3 and 6, respectively, and a sulfanyl (-S-) linker at position 2.
  • Acetamide side chain: Connected via the sulfanyl group to a 5-ethylsulfanyl-1,3,4-thiadiazol-2-yl moiety.

The ethyl and methyl substituents likely enhance lipophilicity, while the thiadiazole group may contribute to hydrogen bonding or π-π stacking interactions.

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S4/c1-4-20-12(22)11-9(6-8(3)25-11)16-14(20)24-7-10(21)17-13-18-19-15(26-13)23-5-2/h8H,4-7H2,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRJQOQOYLDMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=NN=C(S3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as ethyl acetoacetate and thiourea.

    Introduction of the sulfanyl group: This step involves the substitution of a suitable leaving group with a thiol reagent.

    Formation of the thiadiazole ring: This can be synthesized through the reaction of appropriate hydrazine derivatives with carbon disulfide.

    Coupling of the two moieties: The final step involves coupling the thieno[3,2-d]pyrimidine and thiadiazole moieties through an acetamide linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure suggests potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may interfere with biological pathways involving sulfur-containing groups or nitrogen heterocycles.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader family of thienopyrimidinone derivatives with variations in substituents and heterocyclic appendages. Below is a comparative analysis of key analogs:

Compound Name Thienopyrimidinone Substituents Acetamide-Linked Heterocycle Key Structural Differences Potential Implications References
Target Compound 3-ethyl, 6-methyl 5-ethylsulfanyl-1,3,4-thiadiazol-2-yl Baseline structure Balanced lipophilicity and electronic properties
2-[(3,6-Dimethyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 3,6-dimethyl 5-methyl-1,3,4-thiadiazol-2-yl Smaller methyl groups (vs. ethyl) Reduced steric bulk; potentially higher solubility
N-(2,3-dihydrobenzodioxin-6-yl)-2-{[3-allyl-4-oxo-cyclopenta-fused thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 3-allyl, cyclopenta-fused core 2,3-dihydro-1,4-benzodioxin-6-yl Cyclopenta fusion and allyl group Enhanced rigidity; altered pharmacokinetics
2-[[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-thiadiazol-2-yl)acetamide 3-(p-tolyl) 5-methyl-1,3,4-thiadiazol-2-yl Aromatic p-tolyl substituent Increased π-π interactions; possible improved target binding
2-[[3-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-benzothiazol-2-yl)acetamide 3-(4-fluorophenyl) 6-methyl-1,3-benzothiazol-2-yl Fluorophenyl and benzothiazole groups Electron-withdrawing fluorine may enhance stability

Electronic and Steric Effects

  • Ethyl vs.
  • Aromatic vs. Aliphatic Substituents : The p-tolyl () and 4-fluorophenyl () groups enhance electron delocalization, which may improve affinity for hydrophobic enzyme pockets.

Crystallographic and Computational Analysis

  • Software Tools : Structural determination of these compounds often relies on crystallographic software like SHELXL (for refinement) and ORTEP-III (for visualization) .
  • Geometric Comparisons : The cyclopenta-fused analog () exhibits a planar, rigid core due to ring fusion, contrasting with the more flexible dihydrothiophene in the target compound.

Biological Activity

The compound 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that exhibits a complex structure with potential biological activities. Its unique thieno[3,2-d]pyrimidine core and various functional groups suggest a wide range of pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O2S3C_{14}H_{18}N_4O_2S_3, with a molecular weight of approximately 394.52 g/mol. The presence of sulfanyl and thiadiazole groups in its structure is significant for its biological activity.

PropertyValue
Molecular FormulaC14H18N4O2S3C_{14}H_{18}N_4O_2S_3
Molecular Weight394.52 g/mol
Functional GroupsSulfanyl, Thiadiazole

Antimicrobial Activity

Research indicates that compounds similar to This compound demonstrate notable antimicrobial properties. For instance, derivatives with a thiadiazolopyrimidine structure showed significant efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

In a study assessing the antimicrobial activity of similar thiadiazolopyrimidine derivatives:

  • Compounds 8a–b and 9a–b exhibited strong activity against gram-positive bacteria.
  • Compounds 16a–b and 17a–b were effective against gram-negative bacteria and fungi like Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives based on the thiadiazolopyrimidine core demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 5.69 to 9.36 µM . The structure–activity relationship (SAR) studies indicated that modifications in the chemical structure could enhance anticancer efficacy.

The mechanism of action for compounds within this class often involves:

  • Inhibition of DNA synthesis : Many thieno[3,2-d]pyrimidine derivatives interfere with nucleic acid synthesis.
  • Induction of apoptosis : These compounds can activate apoptotic pathways in cancer cells, leading to cell death .
  • Anti-quorum sensing activity : Some derivatives have shown the ability to inhibit quorum sensing in pathogenic bacteria, which is crucial for their virulence .

Study on Antimicrobial Efficacy

A recent study synthesized several thiadiazolopyrimidine derivatives and tested their antimicrobial properties against both gram-positive and gram-negative bacteria. The results indicated that certain modifications significantly enhanced their antibacterial activity:

  • Modification A : Introduction of a hydroxyl group increased efficacy against E. coli.
  • Modification B : Substitution with an aromatic ring improved activity against S. aureus .

Study on Anticancer Properties

In another study focusing on anticancer effects, researchers conducted MTT assays on various cancer cell lines:

  • MCF-7 Cells : Compounds exhibited IC50 values indicating potent cytotoxicity.
  • HepG2 Cells : Similar trends were observed with varying degrees of effectiveness depending on structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

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